molecular formula C12H10N2O B1384244 (Z)-Phenyl(pyridin-4-YL)methanone oxime CAS No. 2147-26-4

(Z)-Phenyl(pyridin-4-YL)methanone oxime

Cat. No.: B1384244
CAS No.: 2147-26-4
M. Wt: 198.22 g/mol
InChI Key: SNRZFINAACEZKZ-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Phenyl(pyridin-4-YL)methanone oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic groups

Mechanism of Action

Target of Action

The primary targets of (Z)-Phenyl(pyridin-4-YL)methanone oxime are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes, including cell division, metabolism, and signal transduction .

Mode of Action

This compound interacts with its protein kinase targets by inhibiting their activity . The compound’s planar structure allows it to fit into the active site of the kinase, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the normal signaling pathways within the cell .

Biochemical Pathways

The inhibition of protein kinases by this compound affects multiple biochemical pathways. Protein kinases are involved in numerous cellular processes, so their inhibition can have wide-ranging effects. For example, the compound’s inhibitory effect on Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) can disrupt cell division and signal transduction pathways .

Pharmacokinetics

The compound’s planar structure and its ability to inhibit protein kinases suggest that it may have good bioavailability and be able to reach its targets within the cell .

Result of Action

The result of this compound’s action is the inhibition of protein kinase activity, which can disrupt normal cellular processes. This disruption can lead to changes in cell behavior, including altered cell division and signal transduction .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other molecules that compete for the same protein kinase targets can affect the compound’s efficacy. Additionally, factors that affect the compound’s stability, such as pH and temperature, can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Phenyl(pyridin-4-YL)methanone oxime typically involves the reaction of phenyl(pyridin-4-yl)methanone with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

  • Dissolve phenyl(pyridin-4-yl)methanone in ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under reduced pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(Z)-Phenyl(pyridin-4-YL)methanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oximes depending on the nucleophile used.

Scientific Research Applications

(Z)-Phenyl(pyridin-4-YL)methanone oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Phenyl(pyridin-4-yl)methanone: The parent ketone compound.

    Pyridin-4-ylmethanone oxime: A similar oxime with a different substituent on the aromatic ring.

    Phenyl(pyridin-2-yl)methanone oxime: An isomer with the pyridine ring in a different position.

Uniqueness

(Z)-Phenyl(pyridin-4-YL)methanone oxime is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers and analogs. Its ability to form stable complexes with metal ions and its potential as a versatile intermediate in organic synthesis further highlight its uniqueness.

Properties

IUPAC Name

(NZ)-N-[phenyl(pyridin-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,15H/b14-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRZFINAACEZKZ-OWBHPGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-Phenyl(pyridin-4-YL)methanone oxime
Reactant of Route 2
(Z)-Phenyl(pyridin-4-YL)methanone oxime
Reactant of Route 3
Reactant of Route 3
(Z)-Phenyl(pyridin-4-YL)methanone oxime
Reactant of Route 4
Reactant of Route 4
(Z)-Phenyl(pyridin-4-YL)methanone oxime
Reactant of Route 5
(Z)-Phenyl(pyridin-4-YL)methanone oxime
Reactant of Route 6
(Z)-Phenyl(pyridin-4-YL)methanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.